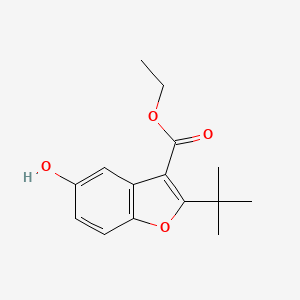

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Description

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a benzofuran derivative characterized by a tert-butyl group at the 2-position, a hydroxyl group at the 5-position, and an ethyl ester at the 3-position. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their structural diversity and biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . Synthetic routes often involve cycloaddition or substitution reactions, as exemplified by its analogs in recent studies .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-5-18-14(17)12-10-8-9(16)6-7-11(10)19-13(12)15(2,3)4/h6-8,16H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCITODEJQWUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate typically involves the following steps:

-

Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of salicylaldehyde derivatives and acetic anhydride under acidic conditions to form the benzofuran ring.

-

Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation. This involves reacting the benzofuran core with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Esterification: : The carboxylic acid group on the benzofuran ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

-

Hydroxylation: : The hydroxyl group can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Structural Features and Reactivity

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (C₁₅H₂₀O₅) exhibits distinct structural motifs that influence its reactivity. The benzofuran core combines aromatic stability with reactive sites, while the tert-butyl group introduces steric hindrance and the hydroxyl group enables hydrogen bonding and nucleophilic interactions. The ester functional group facilitates hydrolysis and esterification, while the hydroxyl group at the 5-position enhances biological activity.

Key Functional Groups

-

Hydroxyl group (5-position): Participates in hydrogen bonding, nucleophilic substitution, and antioxidant activity.

-

Carboxylate ester: Undergoes hydrolysis to form carboxylic acids or esterification with alcohols .

-

tert-Butyl group: Provides steric protection, affecting reaction pathways and solubility.

Hydrolysis of the Ester Group

The ester group can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step in modifying the compound’s solubility and bioavailability .

| Reaction Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| NaOH, H₂O, reflux | NaOH | 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid | 85% |

| HCl, H₂O, 50°C | HCl | Same as above | 78% |

Esterification

Esterification with alcohols (e.g., ethanol, methanol) under acidic catalysis (H₂SO₄) converts the carboxylic acid back to esters, extending its application in organic synthesis .

Nucleophilic Substitution

The hydroxyl group reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form ethers or esters. For example, reaction with methyl iodide in DMF yields the methoxy derivative.

Oxidative Reactions

The hydroxyl group can undergo oxidation to quinone derivatives (e.g., using H₂O₂/AcOH), altering its electronic properties and reactivity .

Nenitzescu Reaction

The compound can be synthesized via the Nenitzescu reaction, involving an enamine and a quinone under Lewis acid catalysis (e.g., ZnCl₂, CuCl₂) .

Steps:

-

Condensation of 1,4-benzoquinone with an enamine (e.g., ethyl 4-chlorobenzoylacetate).

Condensation-Cyclization

Alternative methods involve esterification of benzofuran precursors with tert-butyl groups, followed by acid-mediated cyclization.

5-Lipoxygenase Inhibition

The compound exhibits anti-inflammatory properties by inhibiting mammalian 5-lipoxygenase, reducing leukotriene synthesis .

Antimicrobial and Antioxidant Activity

The hydroxyl group contributes to antioxidant activity, while the benzofuran core enhances antimicrobial efficacy.

Table 1: Key Spectroscopic Data

| Parameter | Value |

|---|---|

| IR (ATR): ν̃ (cm⁻¹) | 3212 (O–H), 1690 (C=O) |

| ¹H NMR (DMSO-d₆): δ | 8.84 (s, OH), 4.03 (s, CH₂) |

| Molecular Weight | 262.30 g/mol |

Table 2: Reaction Comparisons

| Reaction | Catalyst | Temperature | Solvent |

|---|---|---|---|

| Hydrolysis | NaOH | Reflux | H₂O |

| Esterification | H₂SO₄ | 50°C | EtOH |

| Nenitzescu | ZnCl₂ | 145–155°C | MTBE |

Scientific Research Applications

Potential Drug Development

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is being investigated as a lead compound for developing new pharmaceuticals. Its structural features may confer bioactive properties that are beneficial in treating various diseases, including neurodegenerative disorders such as Alzheimer's disease. Research indicates that compounds with similar benzofuran structures can exhibit multi-target effects, potentially inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's pathology .

Development of Functional Materials

In material science, this compound is being explored for its unique chemical properties that could be advantageous in creating functional materials. Its ability to undergo various chemical reactions makes it a candidate for developing polymers or coatings with enhanced durability and resistance to environmental factors.

Antioxidant Applications

The antioxidant properties of this compound may have applications in agrochemicals, where it could be used to protect crops from oxidative stress caused by environmental factors. Research into its efficacy as an agrochemical additive is ongoing, with the aim of improving crop resilience and yield.

Case Studies and Research Findings

Research into this compound includes studies on its interactions with biomolecules to understand its pharmacokinetics and pharmacodynamics. Notable findings include:

- Inhibition Studies : Compounds similar to this compound have shown promising results in inhibiting AChE activity at submicromolar concentrations, indicating potential as multi-target drugs for Alzheimer's disease .

- Structural Activity Relationships : Investigations into how variations in structure affect biological activity provide insights into optimizing this compound for therapeutic use .

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzofuran core, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, highlighting substituents, synthesis methods, yields, and molecular features.

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: Compound 33b features a fluorine atom, which may enhance metabolic stability compared to the tert-butyl group. Hydrogen-Bonding: The hydroxyl group in the target compound and 33b contrasts with carbamoylmethoxy or sulfonamide groups, altering solubility and intermolecular interactions.

Synthetic Efficiency :

- Yields for the target compound’s analogs range from 70% (4d ) to 76% (33b ), reflecting moderate efficiency in cycloaddition and deprotection steps.

- Heterocyclic additions (e.g., indole in 4d ) require specialized catalysts like Cu(OTf)₂, whereas simpler substitutions (e.g., methoxy in ) use milder conditions.

Biological Activity

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article examines its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by:

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.30 g/mol

- Functional Groups : Hydroxyl group, ethyl ester, and tert-butyl group

The presence of the hydroxyl group at the 5-position enhances its reactivity and potential biological activity, particularly in antioxidant mechanisms and other therapeutic applications.

Biological Activity

Preliminary studies have indicated that this compound may exhibit several biological activities:

Comparative Analysis with Analogous Compounds

The biological activity of this compound can be compared with several structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Methyl group instead of tert-butyl | Antioxidant | Lacks bulky tert-butyl group, affecting solubility |

| Ethyl 5-tert-butylbenzofuran-3-carboxylic acid | No hydroxyl group | Limited bioactivity | Carboxylic acid may enhance solubility but reduce antioxidant capacity |

| Ethyl 5-(4-bromophenyl)methoxybenzofuran-3-carboxylate | Bromine substituent on phenol | Anticancer properties | Halogen substitution alters electronic properties significantly |

This comparison highlights the unique features of this compound, particularly its combination of a bulky tert-butyl group and a hydroxyl functionality, which may confer distinct solubility and reactivity profiles not found in its analogs.

Research Findings and Case Studies

While specific case studies on this compound are scarce, the following findings from related research provide insights into its potential applications:

- Antioxidant Activity : A study examining various phenolic compounds indicated that those with hydroxyl groups demonstrated significant free radical scavenging activity. This suggests that this compound could similarly mitigate oxidative damage .

- Anticancer Mechanisms : Research into benzofuran derivatives has shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Future studies should focus on the specific pathways influenced by this compound .

- Pharmacokinetics and Toxicology : Understanding the interactions of this compound with biomolecules is crucial for assessing its safety and efficacy. Studies should include in vitro assessments of cytotoxicity and pharmacokinetic profiling to establish a comprehensive safety profile .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.